

Spectroscopic Profile of 7-Methyl-3-octene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methyl-3-octene

Cat. No.: B11826508

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the alkene **7-Methyl-3-octene**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes available mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data, alongside detailed experimental protocols and visual aids to facilitate understanding.

Chemical Structure

Chemical Structure of **7-Methyl-3-octene**

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for **7-Methyl-3-octene**.

Mass Spectrometry (MS)

The mass spectrum of trans-**7-Methyl-3-octene** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The key fragmentation data is presented below.

Mass-to-Charge (m/z)	Relative Abundance	Ion Assignment (putative)
41	100% (Base Peak)	[C3H5] ⁺ (Allyl cation)
56	High	[C4H8] ⁺
55	High	[C4H7] ⁺
126	Present	[C9H18] ⁺ (Molecular Ion)

Note: A complete peak list with relative intensities was not publicly available. The data presented highlights the most significant fragments typically observed for this compound.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

While a complete numerical data set from experimental spectra is not readily available in public databases, the existence of ¹³C NMR data is noted in the PubChem database, sourced from SpectraBase.[\[1\]](#)

¹H NMR Data (Predicted)

Experimental ¹H NMR data for **7-Methyl-3-octene** is not readily available. The following table presents a predicted ¹H NMR spectrum based on standard chemical shift values and spin-spin coupling patterns for similar structures.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 5.4	m	2H	-CH=CH-
~ 2.0	q	2H	=CH-CH ₂ -
~ 1.5	m	1H	-CH(CH ₃) ₂
~ 1.3	m	2H	-CH ₂ -CH(CH ₃) ₂
~ 1.1	t	2H	=CH-CH ₂ -CH ₂ -
~ 0.9	t	3H	CH ₃ -CH ₂ -
~ 0.85	d	6H	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of **7-Methyl-3-octene** has been recorded.[\[1\]](#)
The characteristic absorption bands are consistent with its alkene structure.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3020	Medium	=C-H stretch
2960-2850	Strong	C-H stretch (alkane)
~ 1670	Medium	C=C stretch (alkene)
~ 1465	Medium	C-H bend (alkane)
~ 965	Strong	=C-H bend (trans alkene)

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of a volatile alkene like **7-Methyl-3-octene**.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the separation and identification of volatile organic compounds.

- Sample Preparation: Prepare a dilute solution of **7-Methyl-3-octene** (approximately 10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[2]
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
 - Injector Temperature: 250 °C.
 - Injection Mode: Splitless injection (1 µL).
 - Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[3]
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 35 to 350.
 - Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.[4]
- Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then compared to spectral libraries (e.g., NIST) for identification and fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

These protocols are for obtaining ^1H and ^{13}C NMR spectra of small organic molecules.

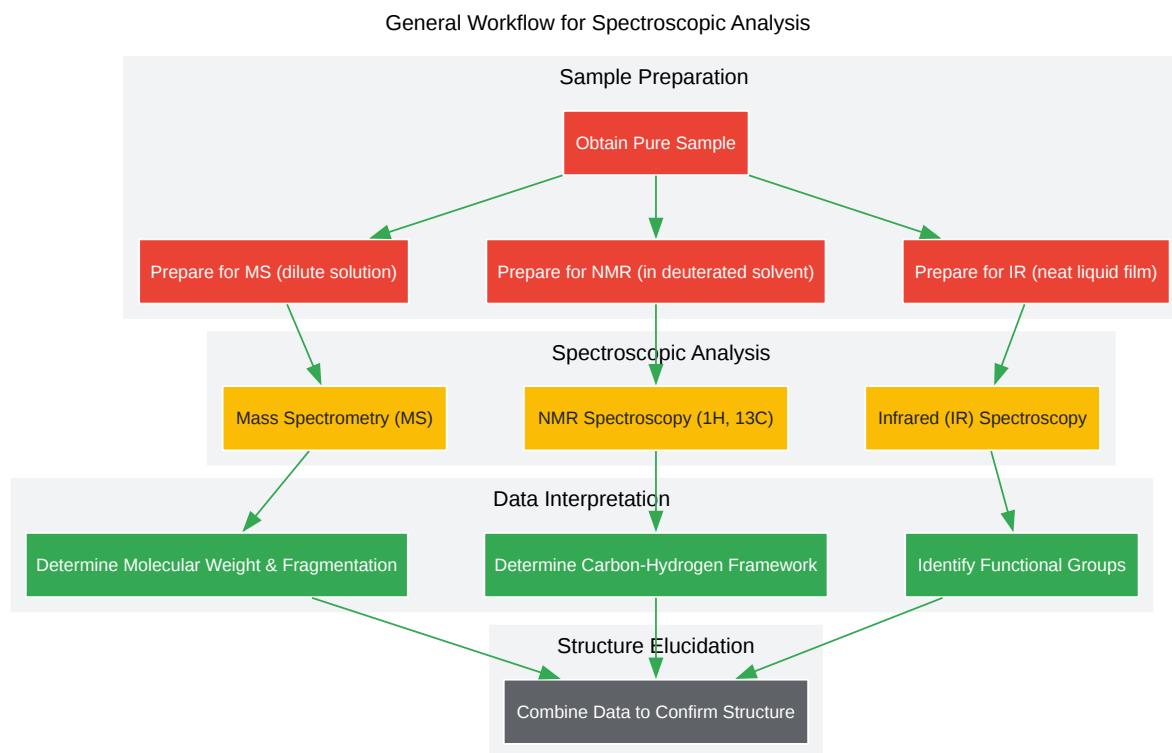
^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **7-Methyl-3-octene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).^{[5][6]} The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
- Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate the peaks to determine the relative number of protons.

^{13}C NMR Spectroscopy

- Sample Preparation: A more concentrated sample is typically required, around 50-100 mg of **7-Methyl-3-octene** dissolved in 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3).^{[5][6]}
- Instrumentation: A 75 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse sequence with proton decoupling.
 - Spectral Width: 0-220 ppm.

- Acquisition Time: 1-2 seconds.[[7](#)]
- Relaxation Delay: 2 seconds.[[7](#)]
- Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.[[7](#)]
- Processing: Apply a Fourier transform and phase correct the spectrum. Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., CDCl_3 at 77.16 ppm).


Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is suitable for analyzing liquid samples.

- Sample Preparation: As **7-Methyl-3-octene** is a liquid, it can be analyzed directly as a thin film.[[8](#)] Place one drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[[9](#)] Gently press the plates together to form a thin, uniform film.
- Instrumentation: An FTIR spectrometer.
- Data Acquisition:
 - Mode: Transmittance.
 - Spectral Range: 4000-400 cm^{-1} .[[10](#)]
 - Resolution: 4 cm^{-1} .
 - Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.[[10](#)]
- Background Correction: Record a background spectrum of the clean salt plates before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts to confirm the presence of functional groups.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like **7-Methyl-3-octene**.

[Click to download full resolution via product page](#)

General Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Methyl-3-octene | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Default ¹³C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. eng.uc.edu [eng.uc.edu]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 7-Methyl-3-octene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11826508#spectral-data-for-7-methyl-3-octene\]](https://www.benchchem.com/product/b11826508#spectral-data-for-7-methyl-3-octene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com